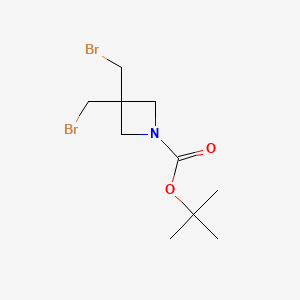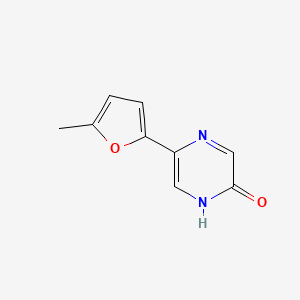
5-(5-Methylfuran-2-yl)-1,2-dihydropyrazin-2-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions. For instance, 5-Hydroxymethylfurfural (HMF), a valuable platform compound, can be transformed into furan-based primary and secondary amines through reductive amination, hydrogenation, and hydrodeoxygenation catalyzed by cobalt nanoparticles .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using various spectroscopic techniques such as FT-IR, FT-Raman, UV–vis, and NMR . These techniques provide insight into the chemical and structural properties of the compounds.
Chemical Reactions Analysis
The chemical reactions involving related compounds have been studied. For example, 5-Hydroxymethylfurfural (HMF) can undergo reductive amination, hydrogenation, and hydrodeoxygenation to produce furan-based primary, secondary, and tertiary amines .
Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds such as “5-Methyl-2-furanmethanol” have been reported. It is a liquid at room temperature with a molecular weight of 112.13 g/mol . Another related compound, “(5-methylfuran-2-yl)methanethiol”, has a molecular weight of 128.19 g/mol and is stored at -10°C .
Applications De Recherche Scientifique
-
Photocatalytic Hydrogen Evolution
- Application: This compound could potentially be used in the creation of 2D-MOF/2D-MOF heterojunctions for enhanced photocatalytic hydrogen evolution .
- Method: Two-dimensional MOF (2D-MOF) nanosheets are grown on 2D-MOF nanosheets using a homometallic nodal strategy . The tight coupling of the heterojunction effectively shortens the electron transfer distance, promotes the separation of interfacial charges, and improves the photocatalytic activity .
- Results: The hydrogen production rate achieved was 428.0 μmol·g −1, approximately 5.75 times higher than Ni-BDC and 5.24 times higher than Ni-TCPP .
-
Low-Valent Compounds with Heavy Group-14 Elements
- Application: Low-valent compounds of group-14 elements have received significant attention in several fields of chemistry due to their unique electronic properties .
- Method: These low-valent group-14 species include tetrylenes, tetryliumylidene, tetrylones, dimetallenes and dimetallynes .
- Results: These low-valent group-14 species have shown applications in various areas such as organic transformations, small molecule activation, and materials .
-
Polymeric Carbon Nitride
- Application: As a promising two-dimensional (2D) conjugated polymer, polymeric carbon nitride (CN) is attracting dramatically increasing interest due to its unusual properties, facile synthesis from abundant and inexpensive starting materials, and promising applications ranging from (photo)catalysis, and photoelectrochemistry, to biosensors .
- Method: The synthesis of polymeric carbon nitride is typically achieved from abundant and inexpensive starting materials .
- Results: The resulting material has shown promising applications in various fields .
-
Photocatalytic Hydrogen Evolution
- Application: This compound could potentially be used in the creation of 2D-MOF/2D-MOF heterojunctions for enhanced photocatalytic hydrogen evolution .
- Method: Two-dimensional MOF (2D-MOF) nanosheets are grown on 2D-MOF nanosheets using a homometallic nodal strategy . The tight coupling of the heterojunction effectively shortens the electron transfer distance, promotes the separation of interfacial charges, and improves the photocatalytic activity .
- Results: The hydrogen production rate achieved was 428.0 μmol·g −1, approximately 5.75 times higher than Ni-BDC and 5.24 times higher than Ni-TCPP .
-
Low-Valent Compounds with Heavy Group-14 Elements
- Application: Low-valent compounds of group-14 elements have received significant attention in several fields of chemistry due to their unique electronic properties .
- Method: These low-valent group-14 species include tetrylenes, tetryliumylidene, tetrylones, dimetallenes and dimetallynes .
- Results: These low-valent group-14 species have shown applications in various areas such as organic transformations, small molecule activation, and materials .
-
Polymeric Carbon Nitride
- Application: As a promising two-dimensional (2D) conjugated polymer, polymeric carbon nitride (CN) is attracting dramatically increasing interest due to its unusual properties, facile synthesis from abundant and inexpensive starting materials, and promising applications ranging from (photo)catalysis, and photoelectrochemistry, to biosensors .
- Method: The synthesis of polymeric carbon nitride is typically achieved from abundant and inexpensive starting materials .
- Results: The resulting material has shown promising applications in various fields .
Safety And Hazards
Propriétés
IUPAC Name |
5-(5-methylfuran-2-yl)-1H-pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-2-3-8(13-6)7-4-11-9(12)5-10-7/h2-5H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIGDSEOFQJMJRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CNC(=O)C=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Methylfuran-2-yl)-1,2-dihydropyrazin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



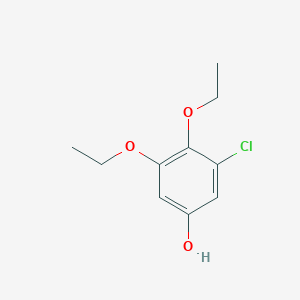
![3,6-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1435123.png)
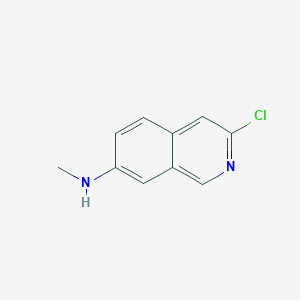
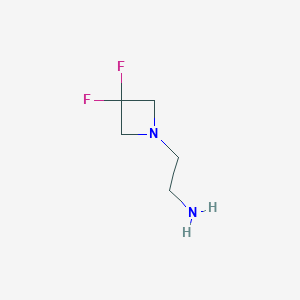
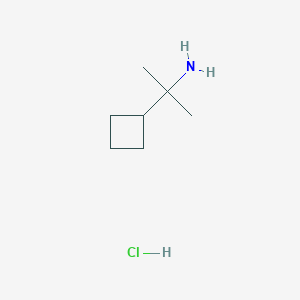
![(3S)-5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride](/img/structure/B1435130.png)
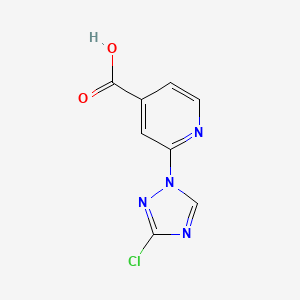
![4-[(Tert-butoxycarbonyl)amino]-2-(trifluoromethyl)benzoic acid](/img/structure/B1435133.png)
![[(3,4-Difluorophenyl)methyl]hydrazine hydrochloride](/img/structure/B1435135.png)
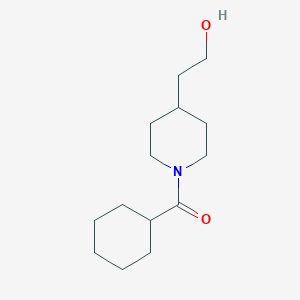
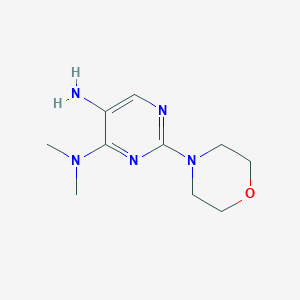
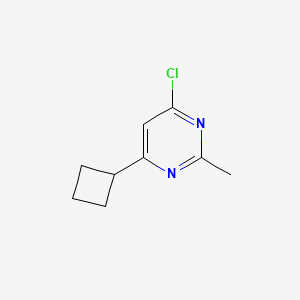
![7,7-Difluoro-5-azaspiro[2.4]heptane](/img/structure/B1435139.png)
